molecular formula C51H79O11P B139498 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 133640-28-5

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate

Cat. No. B139498
CAS RN: 133640-28-5
M. Wt: 899.1 g/mol
InChI Key: QJSUPSSECDJUED-YACUFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as HOP-22 or hexadecyl 2-(3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetate, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several potential applications in scientific research. One of the main areas of interest is in the study of bone metabolism. This compound has been found to inhibit osteoclast differentiation and bone resorption, suggesting that it may have therapeutic potential for the treatment of bone-related diseases such as osteoporosis.
Another area of interest is in the study of cancer. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-osteoclast effects, it has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its solubility. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for research on [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate. One area of interest is in the development of this compound analogs that may have improved solubility and potency. Another area of interest is in the study of this compound in animal models, to further explore its potential therapeutic applications. Additionally, the mechanisms of action of this compound are not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for drug development.

Synthesis Methods

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetic acid, which is then activated with N,N'-carbonyldiimidazole (CDI) to form the corresponding imidazolide. The imidazolide is then coupled with hexadecanol in the presence of triethylamine to form this compound.

properties

CAS RN

133640-28-5

Molecular Formula

C51H79O11P

Molecular Weight

899.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C51H79O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-49(52)58-40-46(60-50(53)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)41-59-63(55,56)62-45-37-34-43-38-47(51(54)61-48(43)39-45)42-32-35-44(57-3)36-33-42/h32-39,46H,4-31,40-41H2,1-3H3,(H,55,56)/t46-/m1/s1

InChI Key

QJSUPSSECDJUED-YACUFSJGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2-dipalmitoyl-alpha-phosphatidyl-3-(4-methoxyphenyl)umbelliferone
DPPU

Origin of Product

United States

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